molecular formula C9H6ClF2N3O2 B2495835 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676522-75-1

7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2495835
CAS RN: 676522-75-1
M. Wt: 261.61
InChI Key: XKXGJLSKVFZORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound . It has a molecular weight of 261.62 . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClF2N3O2/c1-4-2-6 (9 (10,11)12)15-7 (13-4)3-5 (14-15)8 (16)17/h2-3,13H,1H2, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.62 . It is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Regioselective Synthesis

    Research on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives explores regioselective methods to create 1- and 4-substituted compounds. This process involves starting with methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and utilizing POCl3 for chlorination, followed by reactions with amines, benzyl alcohol, and phenylboronic acid. The regioselectivity of N-alkylation of these derivatives is adjusted by the carboxy function, yielding different alkylated products (Drev et al., 2014).

  • Crystal and Molecular Structure

    The molecular structure of pyrazolo[1,5-a]pyrimidines has been determined through X-ray diffractometry, revealing insights into inter- and intramolecular interactions. This structural analysis provides a foundation for understanding the compound's potential interactions and stability in various environments (Frizzo et al., 2009).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity: Some derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antimicrobial properties. The interaction of methyl esters of acylpyruvic acids with a mixture of aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate has led to compounds with confirmed structures and tested antimicrobial activities, highlighting their potential use in developing new antimicrobial agents (Gein et al., 2009).

Supramolecular Chemistry

  • Hydrogen-Bonded Structures: The hydrogen-bonded structures of pyrazolo[1,5-a]pyrimidine derivatives, such as those with amino and tert-butyl groups, have been analyzed. These studies provide insights into the formation of chains and frameworks through hydrogen bonding, which is crucial for designing compounds with specific properties and functions (Portilla et al., 2006).

Novel Syntheses Approaches

  • Solvent-Free Synthesis: The solvent-free synthesis of pyrazolo[1,5-a]pyrimidine derivatives, catalyzed by sulfamic acid, represents an eco-friendly approach to producing these compounds. This method features mild reaction conditions and high yields, indicating a sustainable alternative to conventional synthesis methods (Yao et al., 2008).

Biological Activity and Imaging

  • c-Src Kinase Inhibition: Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as c-Src kinase inhibitors, showing potential for the treatment of acute ischemic stroke. The ability of these compounds to selectively inhibit c-Src and exhibit satisfactory central nervous system penetration underscores their potential therapeutic applications (Mukaiyama et al., 2007).

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS provides information about the potential hazards of the compound and how to work safely with it.

properties

IUPAC Name

7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF2N3O2/c1-4-2-6(9(10,11)12)15-7(13-4)3-5(14-15)8(16)17/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXGJLSKVFZORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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